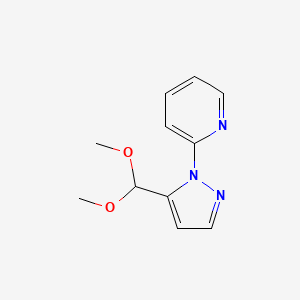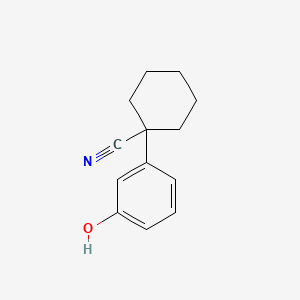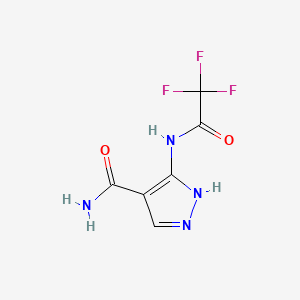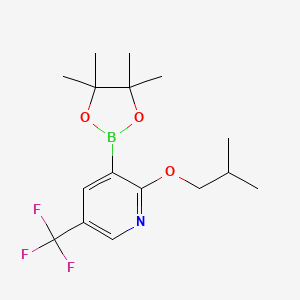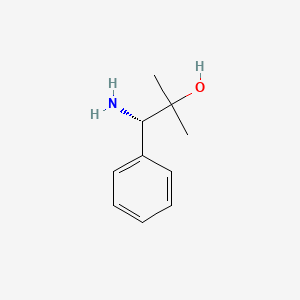
(S)-1-amino-2-methyl-1-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
-(S)-1-amino-2-methyl-1-phenylpropan-2-ol, or SAMP2, is an amino alcohol that has been studied extensively for its unique properties and potential applications. SAMP2 is a chiral molecule, meaning that it has two different forms that are mirror images of one another. SAMP2 is found in nature and is produced by certain bacteria, fungi, and plants. It has been studied for its potential use in a variety of applications, including as a pharmaceutical, a food additive, and a cosmetic ingredient. In
Scientific Research Applications
It has been used in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, particularly for the production of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Studies on the N-demethylation of tertiary amines like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates have been conducted to understand isotope effects in enzymatic reactions (Abdel-Monem, 1975).
Research on intravenous self-administration of related compounds like (-)-cathinone and 2-amino-1-(2,5-dimethoxy-4-methyl)phenylpropane in rhesus monkeys has been carried out to study their reinforcing effects (Yanagita, 1986).
The synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol has been described, which illustrates its utility in producing structurally complex molecules (Dufrasne & Néve, 2005).
It's been applied in the metabolic engineering of Escherichia coli for the production of biofuels like 2-methylpropan-1-ol (isobutanol), demonstrating its relevance in bioengineering and renewable energy research (Bastian et al., 2011).
The compound has also been involved in the synthesis of 1-aminopropan-2-ols with anti-malaria parasite activities, showcasing its potential in medicinal chemistry and drug development (Robin et al., 2007).
properties
IUPAC Name |
(1S)-1-amino-2-methyl-1-phenylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPSIGKWYUNJZ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C1=CC=CC=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-amino-2-methyl-1-phenylpropan-2-ol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
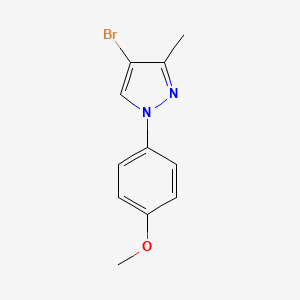
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
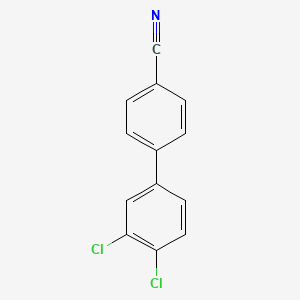
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
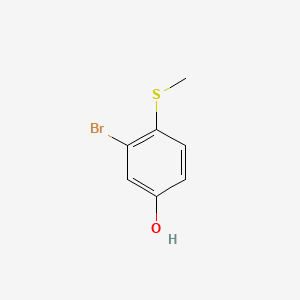
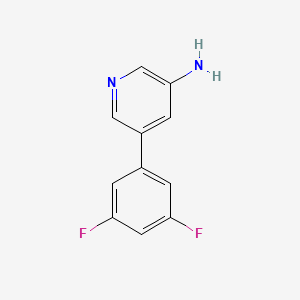
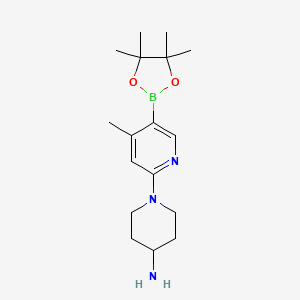
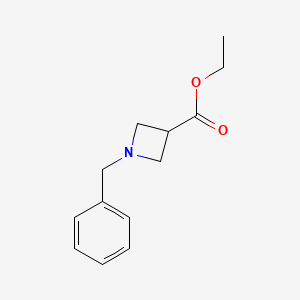
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)
